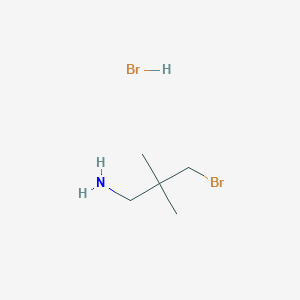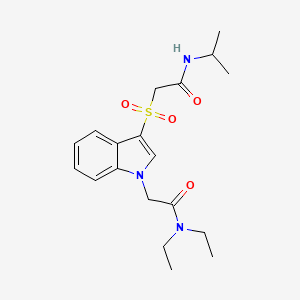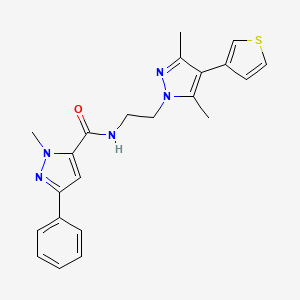
3-Bromo-2,2-dimethylpropan-1-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2-dimethylpropan-1-amine hydrobromide is a chemical compound with the CAS Number: 5845-30-7 . It has a molecular weight of 246.97 and its IUPAC name is N-(3-bromopropyl)-N,N-dimethylamine hydrobromide . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
CO2 Capture
A study detailed the synthesis of a new room temperature ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid effectively captures CO2, forming a carbamate salt, and can be recycled efficiently for CO2 capture, comparable to commercial amine sequestering agents (Bates et al., 2002).
Potential Antidepressant Agents
Another research investigated analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, including 3-bromo-2,2-dimethylpropan-1-amine hydrobromide, as potential antidepressant agents. The study synthesized various analogues and evaluated their antidepressant properties and side effects, identifying some compounds for further evaluation (Clark et al., 1979).
Aminocarbonylations of Aryl Bromides
Research on the aminocarbonylation of aryl bromides using dimethylformamide (DMF) as a carbon monoxide source identified that the addition of amines like 3-bromopropylamine hydrobromide leads to aryl amides. This method offers an efficient alternative for small-scale aminocarbonylation where direct use of carbon monoxide gas is impractical (Wan et al., 2002).
Knoevenagel Condensation Catalyst
A study synthesized an organic–inorganic hybrid silica incorporating a basic amino-containing task-specific ionic liquid (TSIL) derived from 3-bromopropylamine hydrobromide. This TSIL demonstrated high efficiency and reusability as a catalyst in Knoevenagel condensation in aqueous media (Zhao et al., 2010).
Safety and Hazards
This compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H332-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-bromo-2,2-dimethylpropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVUPYPCMHAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-dimethylpropan-1-amine hydrobromide | |
CAS RN |
1350885-39-0 |
Source


|
| Record name | 3-bromo-2,2-dimethylpropan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)






![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701476.png)



![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)